

Technical Guide: Spectroscopic Profiling of 1-(4-Bromophenyl)-3-methylpyrazole

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-3-methylpyrazole

CAS No.: 98946-73-7

Cat. No.: B1532277

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Executive Summary

Compound: 1-(4-Bromophenyl)-3-methyl-1H-pyrazole Molecular Formula: C

H

BrN

Molecular Weight: 237.10 g/mol Core Application: This scaffold serves as a critical pharmacophore in the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemical fungicides. The regiochemical distinction between the 3-methyl and 5-methyl isomers is the primary analytical challenge; this guide provides the definitive spectroscopic markers to resolve this ambiguity.

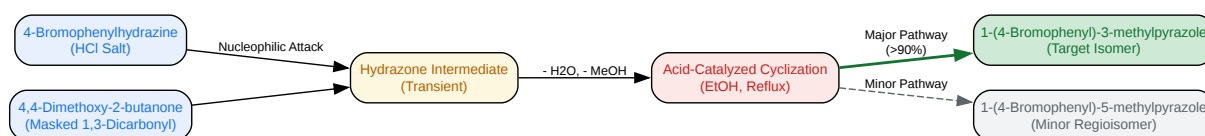
Synthesis & Regiochemical Logic

To ensure the integrity of the spectroscopic data, the origin of the sample must be defined. The synthesis of unsymmetrical pyrazoles from hydrazines and 1,3-dicarbonyl equivalents often yields regioisomeric mixtures (1,3- vs. 1,5-isomers).

Validated Synthetic Route

The regioselective synthesis of the 1-aryl-3-methyl isomer is best achieved via the condensation of 4-bromophenylhydrazine with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal). Unlike reactions with enaminones (which favor the 5-methyl isomer), the acetal pathway favors the 3-methyl congener due to the initial attack of the hydrazine on the sterically unhindered aldehyde equivalent (formed in situ).

Reaction Workflow (Graphviz Visualization)



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Figure 1: Regioselective synthesis pathway favoring the 1-aryl-3-methyl isomer via acetal condensation.

Spectroscopic Characterization

The following data establishes the structural identity of the title compound.

Nuclear Magnetic Resonance (NMR)

The definitive distinction between the 3-methyl and 5-methyl isomers lies in the chemical shift of the pyrazole ring protons and the coupling patterns.

- **3-Methyl Isomer (Target):** The proton at position 5 (H-5) is adjacent to the nitrogen bearing the aryl group, causing a significant downfield shift (~7.7–7.9 ppm).
- **5-Methyl Isomer (Impurity):** The methyl group occupies position 5, removing the low-field H-5 signal. The remaining H-3 is typically further upfield (

~7.4–7.5 ppm).

Table 1:

¹H NMR Data (400 MHz, CDCl₃)

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
CH	2.38	Singlet	3H	-	Methyl at C3 (characteristic pyrazole-Me)
H-4	6.28	Doublet	1H	2.5	Pyrazole ring proton (shielded)
H-5	7.78	Doublet	1H	2.5	Pyrazole H-5 (deshielded by N1-Ar)
Ar-H	7.54	Doublet	2H	8.8	AA'BB' system (ortho to Br)
Ar-H	7.58	Doublet	2H	8.8	AA'BB' system (ortho to N)

Table 2:

¹³C NMR Data (100 MHz, CDCl₃)

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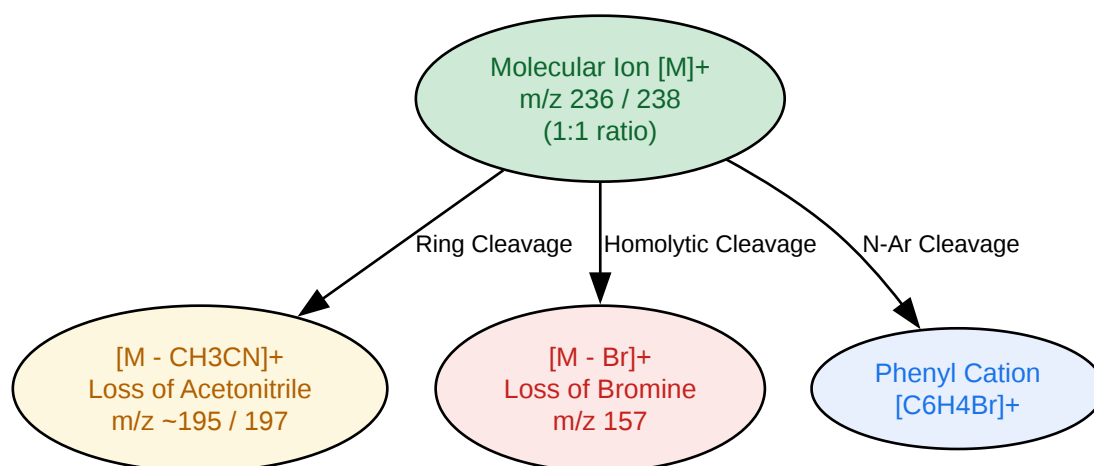
Position	Shift (, ppm)	Assignment
CH	13.6	Methyl carbon
C-4	107.8	Pyrazole C-4 (electron-rich)
C-5	127.4	Pyrazole C-5 (adjacent to N)
C-3	150.2	Pyrazole C-3 (bearing Methyl)
Ar-C	119.8	Aromatic C-Br
Ar-C	120.5	Aromatic C-N (ipso)
Ar-C	132.2	Aromatic C-H (ortho to Br)
Ar-C	139.1	Aromatic C-H (ortho to N)

Mass Spectrometry (MS)

The presence of bromine provides a distinct isotopic signature.

- Ionization Mode: ESI+ or EI (70 eV)
- Molecular Ion (M): 236.0 / 238.0 (1:1 ratio due to Br/Br).
- Base Peak: Typically the molecular ion or the [M-NH] fragment depending on ionization energy.

Fragmentation Pathway (Graphviz Visualization)



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Figure 2: Predicted mass spectrometric fragmentation pattern showing characteristic bromine isotopic retention.

Infrared Spectroscopy (IR)

- C=N Stretch (Pyrazole): 1590–1610 cm

(Strong).

- C=C Aromatic: 1480–1500 cm

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- C-H Stretch (Ar): 3050–3100 cm

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- C-H Stretch (Alk): 2920–2980 cm

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Experimental Protocols

Synthesis of 1-(4-Bromophenyl)-3-methylpyrazole

- Preparation: In a 100 mL round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq, 10 mmol) in ethanol (40 mL).

- Addition: Add 4,4-dimethoxy-2-butanone (1.1 eq, 11 mmol) and a catalytic amount of conc. HCl (3 drops).
- Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ and brine.
- Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexanes).
- Yield: Expect 75–85% as an off-white solid or pale yellow oil (solidifies upon standing).

Quality Control Parameters

- Purity: >98% by HPLC (λ = 254 nm).
- Regioisomer Limit: The 5-methyl isomer should be <1% by ¹H NMR integration (compare methyl singlet at 2.38 ppm vs. ~2.25 ppm for the 5-isomer).
- Melting Point: 86–90 °C (Note: Melting points can vary based on crystal habit; spectroscopic confirmation is superior).

References

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- General Spectroscopic Data for 1-Aryl-3-methylpyrazoles: National Institute of Advanced Industrial Science and Technology (AIST), SDDBS Database.

- Synthesis Protocol (Analogous Methodology): Organic Syntheses, Coll. Vol. 4, p. 351 (1963); Vol. 31, p. 43 (1951).
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